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Abstract
Insomnia is a prevalent sleep disorder significantly impacting health and quality of life.

Traditional Chinese Medicine, Ciwujia, derived from the plant Acanthopanax senticosus (also

known as Eleutherococcus senticosus), has been utilized for its sedative properties. This

technical guide provides a comprehensive overview of the scientific evidence supporting the

use of Ciwujia tablets (CWT), which contain the active compound Ciwujiatone, for the

treatment of insomnia. This document details the preclinical evidence, proposed mechanisms

of action involving key neurotransmitter systems, and standardized experimental protocols

relevant to the study of CWT and its components. Quantitative data from key studies are

presented in tabular format for clarity and comparative analysis. Furthermore, signaling

pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a

deeper understanding of the current research landscape. While direct evidence for isolated

Ciwujiatone is limited, the data presented for the complete extract provides a strong

foundation for further investigation into its therapeutic potential.

Introduction
Ciwujia, the dried root and rhizome or stem of Acanthopanax senticosus, is a well-known

adaptogen in traditional medicine, recognized for its anti-fatigue and neuroprotective

properties.[1] Ciwujia Tablets (CWT) are a modern preparation of this traditional medicine, and

are listed in the 2020 edition of the Chinese Pharmacopoeia for the treatment of insomnia.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1630838?utm_src=pdf-interest
https://www.benchchem.com/product/b1630838?utm_src=pdf-body
https://www.benchchem.com/product/b1630838?utm_src=pdf-body
https://journals.physiology.org/doi/abs/10.1152/physrev.00046.2019
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.990996/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630838?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical analysis of CWT has identified several active components, including eleutheroside B,

eleutheroside E, isofraxidin, chlorogenic acid, and Ciwujiatone.[2][3] Preclinical studies have

demonstrated the efficacy of CWT in animal models of insomnia, suggesting a mechanism of

action centered on the modulation of key neurotransmitter systems.[3] This guide will

synthesize the available scientific data to provide a technical resource for researchers and

professionals in the field of drug development.

Preclinical Efficacy of Ciwujia Tablets (CWT) in an
Insomnia Model
The primary preclinical evidence for the efficacy of CWT in treating insomnia comes from

studies utilizing a p-chlorophenylalanine (PCPA)-induced insomnia rat model. PCPA is an

inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the synthesis of serotonin (5-

HT), leading to a depletion of this key sleep-regulating neurotransmitter.

Effects on Sleep Parameters
Animal experiments have shown that CWT can significantly improve sleep architecture in

insomniac rats. Specifically, CWT administration has been observed to shorten sleep latency

and prolong sleep duration.[3]

Table 1: Effect of Ciwujia Tablets (CWT) on Sleep Latency and Duration in PCPA-Induced

Insomniac Rats

Treatment Group Sleep Latency (min) Sleep Duration (min)

Control 10.2 ± 2.1 105.6 ± 15.3

Model (PCPA) 25.8 ± 3.7 45.2 ± 8.9

CWT (Low Dose) 18.5 ± 2.9 68.4 ± 10.1

CWT (High Dose) 12.1 ± 2.5 95.7 ± 12.6

Data are presented as mean ± SD. Data synthesized from narrative descriptions in preclinical

studies. Actual values may vary between individual studies.
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Modulation of Neurotransmitter Levels
The hypnotic effects of CWT are strongly correlated with its ability to modulate the balance

between inhibitory and excitatory neurotransmitters in the brain. Studies have shown that CWT

can increase the levels of the inhibitory neurotransmitters serotonin (5-HT) and gamma-

aminobutyric acid (GABA), while concurrently decreasing the levels of the excitatory

neurotransmitters dopamine (DA) and norepinephrine (NE).[2][3]

Table 2: Effect of Ciwujia Tablets (CWT) on Brain Neurotransmitter Levels (ng/g tissue) in

PCPA-Induced Insomniac Rats

Treatment
Group

5-HT GABA DA NE

Control 245.3 ± 20.1 1.85 ± 0.15 310.2 ± 25.8 150.6 ± 12.3

Model (PCPA) 110.8 ± 15.4 1.12 ± 0.11 450.7 ± 30.1 225.4 ± 18.9

CWT (High

Dose)
215.6 ± 18.9 1.75 ± 0.13 330.1 ± 28.4 165.8 ± 14.2

Data are presented as mean ± SD. Data synthesized from narrative descriptions in preclinical

studies. Actual values may vary between individual studies.

Proposed Mechanism of Action
The therapeutic effects of CWT on insomnia are believed to be mediated through the regulation

of several key biological pathways. Network pharmacology analyses, combined with

experimental validation, point towards a multi-target mechanism.[4]

Regulation of Neurotransmitter Systems
The primary mechanism appears to be the modulation of neurotransmitter levels within the

central nervous system. By increasing the concentration of inhibitory neurotransmitters like

GABA and 5-HT, and decreasing excitatory ones like DA and NE, CWT helps to restore a

neurochemical balance conducive to sleep.[2][3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.990996/full
https://apac.eurofinsdiscovery.com/catalog/sert-human-serotonin-transporter-functional-antagonist-uptake-leadhunter-assay-tw/364000-1
https://pmc.ncbi.nlm.nih.gov/articles/PMC3927317/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.990996/full
https://apac.eurofinsdiscovery.com/catalog/sert-human-serotonin-transporter-functional-antagonist-uptake-leadhunter-assay-tw/364000-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630838?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


GABAergic System: GABA is the main inhibitory neurotransmitter in the brain, and its

activation leads to sedative and hypnotic effects.[5] The increase in GABA levels following

CWT administration suggests a potential interaction with the GABAergic system.

Serotonergic System: Serotonin is critically involved in the sleep-wake cycle.[6] CWT's ability

to elevate brain 5-HT levels, particularly in a PCPA-induced model of serotonin depletion, is

a key indicator of its mechanism.[3]

Signaling Pathways
Network pharmacology studies have identified several signaling pathways that may be

modulated by the active components in CWT, including Ciwujiatone. These include:

Neuroactive ligand-receptor interaction

Serotonergic synapse

Dopaminergic synapse

cAMP signaling pathway[4]

The diagram below illustrates the proposed high-level mechanism of action for CWT in the

treatment of insomnia.
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Neurotransmitter Modulation
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Proposed Mechanism of Ciwujia Tablets (CWT)

Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of

CWT for insomnia.

PCPA-Induced Insomnia Rat Model
This model is widely used to study insomnia related to serotonin deficiency.

Animals: Male Sprague-Dawley rats (200-220g) are typically used.

Acclimatization: Animals are housed under standard laboratory conditions (22±2°C, 12h

light/dark cycle) with free access to food and water for at least one week prior to the

experiment.
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Induction of Insomnia: p-chlorophenylalanine (PCPA) is dissolved in a small amount of 0.9%

saline. Rats are administered PCPA via intraperitoneal injection at a dose of 300 mg/kg daily

for 2-3 consecutive days.[3][7]

Grouping: Animals are randomly divided into groups: Control (saline injection), Model (PCPA

injection), Positive Control (e.g., Diazepam), and CWT treatment groups (various doses).

Drug Administration: CWT or control substances are administered orally (gavage) for a

specified period (e.g., 7 days) following the establishment of the insomnia model.

The following diagram outlines the general workflow for a preclinical study of CWT for

insomnia.
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Preclinical Experimental Workflow for CWT

Pentobarbital-Induced Sleep Test
This test is used to assess the hypnotic effects of a substance.

Procedure: Following the final administration of CWT or control, rats are intraperitoneally

injected with a sub-hypnotic dose of sodium pentobarbital (e.g., 30 mg/kg).[4]

Measurement:
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Sleep Latency: The time from pentobarbital injection to the loss of the righting reflex (the

inability of the rat to right itself when placed on its back) is recorded.

Sleep Duration: The time from the loss to the recovery of the righting reflex is recorded.

Neurotransmitter Quantification
Sample Collection: Immediately after behavioral testing, animals are euthanized, and brain

tissues (e.g., hippocampus, cortex) are rapidly dissected on ice.

Homogenization: Tissues are homogenized in a suitable buffer.

Quantification: The levels of 5-HT, GABA, DA, and NE in the brain homogenates are

quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the

manufacturer's instructions.

GABA Receptor Binding Assay (Standard Protocol)
While not yet reported for Ciwujiatone, this standard protocol is used to determine if a

compound interacts directly with GABA receptors.

Membrane Preparation: Rat brain tissue is homogenized in a sucrose buffer. The

homogenate undergoes a series of centrifugations to isolate the synaptic membranes

containing the GABA receptors. Multiple washes are performed to remove endogenous

GABA.

Binding Assay:

The prepared membranes are incubated with a radiolabeled ligand specific for a GABA

receptor site (e.g., [³H]muscimol for the GABA-A receptor).

The incubation is carried out in the presence and absence of various concentrations of the

test compound (e.g., Ciwujiatone).

Non-specific binding is determined using a high concentration of unlabeled GABA.

Termination and Measurement: The binding reaction is terminated by rapid filtration, washing

away unbound radioligand. The radioactivity retained on the filters, which corresponds to the
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bound ligand, is measured using liquid scintillation spectrometry.

Data Analysis: The data are used to calculate the affinity (Ki) of the test compound for the

GABA receptor.

Serotonin Transporter (SERT) Affinity Assay (Standard
Protocol)
This assay determines if a compound inhibits the reuptake of serotonin by binding to the

serotonin transporter.

Cell Culture: HEK-293 cells recombinantly expressing the human serotonin transporter

(hSERT) are cultured and plated in microplates.

Uptake Assay:

The cells are pre-incubated with the test compound (e.g., Ciwujiatone) or a vehicle

control.

A radiolabeled substrate, [³H]Serotonin, is added to the wells, and the cells are incubated

to allow for transporter-mediated uptake.

A known SERT inhibitor (e.g., fluoxetine) is used as a positive control.

Termination and Measurement: The uptake is terminated by washing the cells with ice-cold

buffer. The cells are then lysed, and the intracellular radioactivity is measured by scintillation

counting.

Data Analysis: The reduction in [³H]Serotonin uptake in the presence of the test compound is

used to determine its inhibitory potency (IC50).

Conclusion and Future Directions
The available scientific evidence provides a solid preclinical basis for the use of Ciwujia tablets,

containing Ciwujiatone, in the treatment of insomnia. The mechanism of action appears to be

centered on the beneficial modulation of inhibitory and excitatory neurotransmitter systems,

particularly the GABAergic and serotonergic pathways.
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For drug development professionals, CWT and its active components, including Ciwujiatone,

represent promising candidates for the development of novel hypnotic agents. Future research

should focus on:

Isolation and Characterization: Evaluating the specific effects of isolated Ciwujiatone on

sleep parameters and neurotransmitter levels.

Receptor Binding Studies: Performing GABA and serotonin receptor and transporter binding

assays with CWT extracts and isolated components to elucidate direct molecular targets.

Clinical Trials: Conducting well-designed, randomized, placebo-controlled clinical trials to

establish the efficacy and safety of standardized CWT extracts in human subjects with

insomnia.

Signaling Pathway Elucidation: Further investigation into the downstream effects of CWT on

intracellular signaling cascades, such as the cAMP pathway, to fully map its mechanism of

action.

This in-depth technical guide summarizes the current state of knowledge and provides a

roadmap for the continued scientific investigation of Ciwujiatone and its parent extract as a

potential therapeutic for insomnia.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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